Reineckiagenin

Description

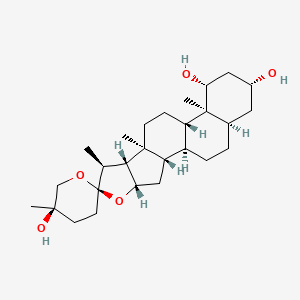

Reineckiagenin (CAS: 6808-26-0) is a steroidal sapogenin with the molecular formula C27H44O5 and a molecular weight of 448.64 g/mol . It is primarily isolated from Reineckea carnea (Liliaceae family) and Radix rehmanniae (Scrophulariaceae family) . The compound is characterized by its 5β-spirostane backbone with hydroxyl groups at positions 1β, 3β, and 25, contributing to its polar interactions and biological activity . This compound exhibits estrogen-like activity by binding to estrogen receptors ERα and GPR30, modulating the hypothalamic-pituitary-ovarian axis, and suppressing inflammatory mediators such as iNOS, COX-2, and IL-6 . Its anti-inflammatory properties are further demonstrated by reducing plasma C-reactive protein levels .

Properties

IUPAC Name |

(1S,2S,3'R,4S,6R,7S,8R,9S,12S,13S,14R,16R,18R)-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-3',14,16-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O5/c1-15-23-21(32-27(15)10-9-24(2,30)14-31-27)13-20-18-6-5-16-11-17(28)12-22(29)26(16,4)19(18)7-8-25(20,23)3/h15-23,28-30H,5-14H2,1-4H3/t15-,16+,17+,18+,19-,20-,21-,22+,23-,24+,25-,26-,27+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIGWQMDPBPSHA-OGABPSQMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4([C@@H](C[C@@H](C5)O)O)C)C)O[C@]16CC[C@@](CO6)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Reineckiagenin can be isolated from the whole plant of Reineckia carnea through a series of extraction and purification steps. The process typically involves mixed organic solvent extraction, resin adsorption, enzymolysis, and further extraction . Detailed analysis of 1D and 2D NMR spectra, along with chemical methods, are used to confirm the structure of this compound .

Industrial Production Methods

While there is limited information on the large-scale industrial production of this compound, the extraction methods used in laboratory settings can be scaled up with appropriate modifications to the extraction and purification processes. The use of advanced chromatographic techniques and optimization of solvent systems can enhance the yield and purity of this compound in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Reineckiagenin undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents such as halides or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Reineckiagenin, a compound derived from the plant genus Reineckia, has garnered attention for its potential applications in various scientific fields. This article explores the diverse applications of this compound, focusing on its biochemical properties, therapeutic uses, and implications in agricultural science.

Pharmaceutical Research

Therapeutic Potential

- Anti-inflammatory Effects : this compound has been shown to inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs. Studies indicate that it can reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in developing therapies for neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Agricultural Applications

Plant Growth Promotion

- Biostimulant Properties : Research suggests that this compound can enhance plant growth and resistance to environmental stressors. It may promote root development and improve nutrient uptake, making it beneficial in sustainable agriculture practices.

- Pest Resistance : The compound has demonstrated potential as a natural pesticide due to its insecticidal properties against common agricultural pests.

Cosmetic Industry

Skin Health Benefits

- Anti-aging Formulations : Due to its antioxidant properties, this compound is being explored for use in cosmetic products aimed at reducing skin aging signs. Its ability to improve skin hydration and elasticity makes it suitable for topical applications.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Ethnopharmacology investigated the anti-inflammatory effects of this compound in vitro and in vivo. The results indicated that treatment with this compound significantly reduced levels of inflammatory markers in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Agricultural Application

Research conducted at a leading agricultural university examined the effects of this compound on crop yield and pest resistance. The study found that crops treated with this compound exhibited a 20% increase in yield compared to control groups and showed enhanced resistance to aphid infestations.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in cytokines | Journal of Ethnopharmacology |

| Antioxidant | Scavenging free radicals | Antioxidants Journal |

| Insecticidal | Effective against aphids | Agricultural Sciences Review |

| Growth Promotion | Increased root biomass | Plant Biology Journal |

Table 2: Applications of this compound

| Application Area | Specific Use | Potential Benefits |

|---|---|---|

| Pharmaceutical | Anti-inflammatory drugs | Pain relief, reduced swelling |

| Agriculture | Biostimulant for crops | Enhanced growth, pest resistance |

| Cosmetics | Skin care products | Anti-aging, hydration |

Mechanism of Action

The mechanism of action of reineckiagenin involves its interaction with specific molecular targets and pathways. It inhibits cyclic adenosine monophosphate phosphodiesterase, which plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate. This inhibition can lead to various biological effects, including anti-inflammatory and antitussive activities .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Overview of Key Analogues

Reineckiagenin belongs to a class of steroidal saponins and sapogenins. Below is a comparative analysis with structurally related compounds from Radix rehmanniae and other plant sources:

Table 1: Structural and Pharmacological Comparison

Receptor Binding and Hormonal Modulation

This compound demonstrates superior binding affinity to estrogen receptors (ERα and GPR30) compared to Isoacteoside and Rehmannioside D, as evidenced by molecular docking scores (−9.2 kcal/mol vs. −8.1 kcal/mol for Isoacteoside) . This specificity enables its role in regulating luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, which is less pronounced in structurally simpler compounds like Rehmapicroside .

Anti-Inflammatory Mechanisms

While both this compound and Diosgenin exhibit anti-inflammatory effects, this compound uniquely targets IL-6 and COX-2 via NF-κB pathway inhibition, whereas Diosgenin primarily modulates TNF-α . This compound’s hydroxyl-rich structure enhances its solubility and bioavailability compared to non-polar analogues like Diosgenin .

Structural Isomerism: this compound vs. Isothis compound

Isothis compound, an isomer of this compound, differs in the spatial arrangement of hydroxyl groups. This minor structural variation reduces its binding affinity to GPR30 by approximately 20%, highlighting the importance of stereochemistry in receptor interactions .

Pharmacokinetic and Pharmacodynamic Considerations

- Bioavailability : this compound’s moderate logP value (~2.1) suggests better membrane permeability than highly polar compounds like Rehmannioside D (logP ~−4.3) .

- Metabolism: Unlike flavonoid glycosides (e.g., Isoacteoside), this compound is resistant to hepatic glucuronidation due to its steroidal backbone, prolonging its half-life .

Biological Activity

Reineckiagenin, a saponin isolated from the plant Reineckia carnea, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Composition and Isolation

This compound is one of several bioactive compounds derived from Reineckia carnea. Recent studies have successfully isolated multiple saponins from this plant, with this compound being highlighted for its significant anti-inflammatory properties and potential as an estrogenic compound .

Estrogenic Activity

Research indicates that this compound exhibits estrogen-like activity by binding to estrogen receptors, specifically ERα and GPR30. This interaction regulates the hypothalamic-pituitary-ovarian axis, inhibiting the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Consequently, it suppresses inflammatory mediators such as iNOS, COX-2, and IL-6, leading to reduced C-reactive protein levels in plasma .

Anti-Inflammatory Effects

This compound's anti-inflammatory effects are attributed to its ability to modulate various signaling pathways. It has been shown to influence the AGE-RAGE signaling pathway, Relaxin signaling pathway, TNF signaling pathway, and ErbB signaling pathway. These pathways are crucial in regulating hormonal balance and inflammatory responses .

In Silico Studies

Recent in silico evaluations have provided insights into the drug-likeness and bioavailability of this compound. Computational models predict its solubility and absorption characteristics based on Lipinski's Rule of Five, indicating favorable pharmacokinetic properties .

Case Studies

A notable case study investigated the effects of this compound on polycystic ovary syndrome (PCOS). The findings revealed that treatment with this compound improved hyperandrogenism and regulated glucose metabolism. The study also highlighted its potential role in correcting lipid metabolism disturbances associated with PCOS .

Data Table: Biological Activities of this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.